molecular formula C8H6FNOS B12833682 3-Fluoro-4-methoxyphenyl thiocyanate CAS No. 89818-26-8

3-Fluoro-4-methoxyphenyl thiocyanate

Cat. No.: B12833682
CAS No.: 89818-26-8
M. Wt: 183.20 g/mol
InChI Key: XCWIDJFWVJPZBT-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6FNOS. It is characterized by the presence of a fluorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-methoxy-4-thiocyanatobenzene typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with thiocyanate salts under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2-fluoro-1-methoxy-4-thiocyanatobenzene may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-1-methoxy-4-thiocyanatobenzene involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic and electrophilic reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Fluoro-1-methoxy-4-nitrobenzene
  • 2-Fluoro-1-methoxy-4-aminobenzene
  • 2-Fluoro-1-methoxy-4-chlorobenzene

Comparison: 2-Fluoro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and properties compared to its analogs. For instance, while 2-fluoro-1-methoxy-4-nitrobenzene is primarily used in nitration reactions, the thiocyanate derivative is more versatile in nucleophilic and electrophilic substitutions .

Properties

CAS No.

89818-26-8

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H6FNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3

InChI Key

XCWIDJFWVJPZBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC#N)F

Origin of Product

United States

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